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Compound of Interest

Compound Name: Tris(diethylamino)phosphine

Cat. No.: B1199214 Get Quote

Tris(diethylamino)phosphine, with the chemical formula P[N(C₂H₅)₂]₃, is an

organophosphorus compound widely utilized in organic synthesis.[1][2] A thorough

understanding of its spectral properties is crucial for researchers and drug development

professionals for its identification, characterization, and quality control. This guide provides an

in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of

tris(diethylamino)phosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For tris(diethylamino)phosphine, ¹H, ¹³C, and ³¹P

NMR are particularly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of tris(diethylamino)phosphine exhibits signals corresponding to the

protons of the ethyl groups. The methylene (-CH₂) and methyl (-CH₃) protons have distinct

chemical shifts and multiplicities due to coupling with adjacent protons and the phosphorus

nucleus.[1]
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Proton Type
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Methylene (-CH₂) 2.9 - 3.2 Multiplet ²J(P-H) ≈ 7-10

Methyl (-CH₃) 0.9 - 1.2 Triplet Not specified

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

methylene and methyl carbons of the diethylamino groups are clearly distinguishable.[1]

Carbon Type Chemical Shift (δ, ppm)

Methylene (-CH₂) 40 - 45

Methyl (-CH₃) 13 - 15

³¹P NMR Spectral Data

³¹P NMR is a key technique for characterizing organophosphorus compounds.

Tris(diethylamino)phosphine shows a single characteristic signal in the ³¹P NMR spectrum,

indicative of the unique phosphorus environment.[1]

Nucleus Chemical Shift (δ, ppm) Multiplicity

³¹P 80 - 90 Singlet

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of tris(diethylamino)phosphine shows

characteristic absorption bands for P-N, C-H, and C-N bonds.[1]
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Vibrational Mode Frequency (cm⁻¹) Intensity

P-N Stretch 790 - 810 Strong

C-H Bend (Methylene

Scissoring)
1450 - 1470 Not specified

C-H Bend (Methyl Bending) 1370 - 1390 Not specified

C-N Stretch 1000 - 1250 Not specified

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

tris(diethylamino)phosphine.

NMR Spectroscopy Protocol

Sample Preparation: A solution of tris(diethylamino)phosphine is prepared by dissolving a

few milligrams of the compound in a deuterated solvent (e.g., CDCl₃). A small amount of a

reference standard, such as tetramethylsilane (TMS), is added for ¹H and ¹³C NMR.

Instrument Setup: The NMR spectra are recorded on a spectrometer, such as a Bruker

Avance 400 or 500.

Data Acquisition:

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number

of scans is usually required due to the lower natural abundance of ¹³C.

For ³¹P NMR, the spectrum is acquired with proton decoupling, and an external reference

of 85% H₃PO₄ is commonly used.[1]

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1199214?utm_src=pdf-body
https://www.benchchem.com/product/b1199214?utm_src=pdf-body
https://www.smolecule.com/products/s570475
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy Protocol

Sample Preparation: A thin film of neat liquid tris(diethylamino)phosphine is placed

between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a

suitable solvent (e.g., hexane) can be prepared and placed in a liquid cell.

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded.

Then, the spectrum of the sample is recorded.

Data Processing: The background spectrum is subtracted from the sample spectrum to

obtain the final IR spectrum of the compound.

Visualization of Spectroscopic Analysis
The following diagram illustrates the workflow of spectroscopic analysis for

tris(diethylamino)phosphine, showing how different techniques provide complementary

structural information.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1199214#tris-diethylamino-phosphine-spectral-data-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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